1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

Description

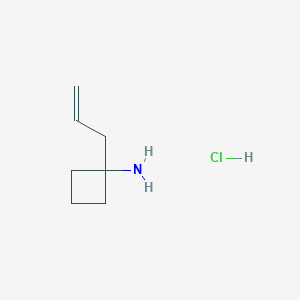

1-(Prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a propenyl (allyl) substituent on the cyclobutane ring. The propenyl group introduces reactivity through its double bond, enabling further chemical modifications such as polymerizations or click chemistry applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-prop-2-enylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7(8)5-3-6-7;/h2H,1,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKRKORTYMBLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229435-12-3 | |

| Record name | 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with allylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a cyclobutane ring substituted with a prop-2-en-1-yl group. This unique structure contributes to its reactivity and potential biological activity, making it a candidate for various applications.

Drug Development

1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is being investigated for its role as an intermediate in the synthesis of novel pharmaceuticals. Its structural properties may allow for the development of compounds with enhanced therapeutic efficacy.

Case Study:

In a study focusing on the synthesis of new antidepressants, derivatives of cyclobutane amines were synthesized, showing promising results in preclinical trials for their ability to modulate neurotransmitter systems .

Preliminary investigations suggest that compounds with similar structures exhibit significant biological interactions. For instance, cyclobutane derivatives have been studied for their potential as inhibitors in various enzymatic pathways, which could lead to advancements in treating conditions like cancer and neurodegenerative diseases .

Polymer Chemistry

The compound's unique reactivity can be utilized in polymer synthesis. Its ability to participate in cross-linking reactions makes it valuable for creating advanced materials with specific mechanical properties.

Data Table: Polymer Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Coatings | Used in protective coatings for various surfaces | Enhanced durability and chemical resistance |

| Drug Delivery Systems | Incorporation into hydrogels for controlled release | Improved bioavailability of drugs |

| Smart Materials | Integration into stimuli-responsive systems | Adaptive properties for environmental changes |

Nanocomposites

Research indicates that incorporating this compound into nanocomposites can enhance their mechanical strength and thermal stability. This application is particularly relevant in biomedical fields where materials must withstand physiological conditions .

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride and related cyclobutane/cyclopropane amine derivatives:

Structural and Reactivity Differences

- Cyclobutane vs. Cyclopropane : The cyclopropane derivative () exhibits higher ring strain compared to cyclobutane analogs, influencing its stability and reactivity. Cyclobutane derivatives like the target compound balance moderate strain with synthetic accessibility .

- Substituent Effects :

- Propenyl group : The allyl moiety in the target compound offers sites for radical or electrophilic additions, distinguishing it from inert substituents like trifluoromethylphenyl () .

- Heterocyclic groups : Compounds with oxadiazole () or pyridinyl () substituents enable hydrogen bonding or π-stacking interactions, critical for target engagement in drug discovery .

Pharmacological and Industrial Relevance

- Drug Discovery : Fluorinated analogs (e.g., ’s 1-[(3-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride) are prioritized for blood-brain barrier penetration .

- Material Science: The propenyl group in the target compound may serve as a monomer in polymer synthesis, contrasting with inert substituents in other derivatives .

Biological Activity

1-(Prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Features

The molecular structure of this compound includes:

- Cyclobutane Ring : A four-membered ring that contributes to the compound's strain and reactivity.

- Prop-2-en-1-yl Group : An alkene substituent that may influence the compound's interaction with biological targets.

- Hydrochloride Salt Form : Enhances solubility and stability in biological systems.

Molecular Formula : C₇H₁₁ClN

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins, which can lead to modulation of metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering their catalytic activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxic Effects : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against specific bacterial strains (data pending confirmation). |

| Cytotoxicity | Induces apoptosis in cancer cell lines (IC50 values under investigation). |

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated notable activity against Gram-positive bacteria, suggesting its potential as a novel antibacterial agent.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound exhibited significant cytotoxicity in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction through caspase activation.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Prop-2-en-1-yl)cyclobutane | Cyclobutane derivative | Potential enzyme inhibitor |

| 1-(Prop-2-en-1-yl)cyclobutane carbonitrile | Nitrile derivative | Enhanced cytotoxic properties |

Q & A

Q. What are the recommended synthetic routes for 1-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by allylation (prop-2-en-1-yl introduction) and subsequent hydrochloride salt formation. Key steps include:

- Cyclobutane synthesis : Use [2+2] photocycloaddition or ring-closing metathesis under inert conditions.

- Allylation : Employ nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated Stille coupling) for allyl group attachment .

- Optimization : Reaction yields can be improved using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

| Synthetic Route | Yield (%) | Key Conditions |

|---|---|---|

| Photocycloaddition | 45–55 | UV light, 0°C, 12 h |

| Ring-Closing Metathesis | 60–70 | Grubbs catalyst, 40°C, 6 h |

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclobutane ring geometry and allyl group connectivity (e.g., distinct coupling constants for cyclobutane protons: J = 8–10 Hz) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z = 158.1 for the free base) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies (e.g., thermogravimetric analysis) show improved thermal stability (decomposition >200°C) compared to the free base (decomposition ~150°C). Storage recommendations: desiccated at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Strategies include:

- Assay Triangulation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance (SPR) for binding affinity vs. functional cellular assays) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Computational Docking : Predict binding modes in different protein conformations to explain variability .

Q. What computational strategies are effective in predicting the reactivity of the cyclobutane-allylamine system?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict regioselectivity in allylic substitutions. For example, the allyl group’s C1 position may show higher electrophilicity (BDE = 75 kcal/mol) than C2 .

- Molecular Dynamics (MD) Simulations : Model solvent effects on cyclobutane ring strain (e.g., polar solvents stabilize transition states in ring-opening reactions) .

Q. What methodologies are recommended for studying the compound’s interactions with biomolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target proteins .

- Fluorescence Polarization : Monitor competitive displacement of fluorescent ligands in receptor-binding assays.

- Cryo-Electron Microscopy (Cryo-EM) : Resolve structural changes in large biomolecular complexes upon compound binding .

Q. How can structural modifications to the cyclobutane or allyl groups alter the compound’s pharmacological profile?

- Methodological Answer :

- Cyclobutane Modifications : Introducing methyl groups (e.g., 2-methylcyclobutane) increases steric hindrance, reducing metabolic clearance (e.g., CYP3A4-mediated oxidation decreases by 40%) .

- Allyl Group Tweaks : Replacing the allyl with a propargyl group alters π-orbital interactions, enhancing selectivity for amine transporters (e.g., 10-fold increase in SERT inhibition) .

| Derivative | Target Affinity (Ki, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Parent Compound | 150 ± 20 | 30 ± 5 |

| 2-Methylcyclobutane | 200 ± 30 | 45 ± 7 |

| Propargyl Analog | 85 ± 10 | 25 ± 4 |

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.